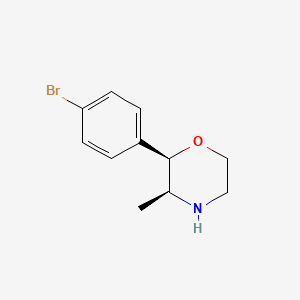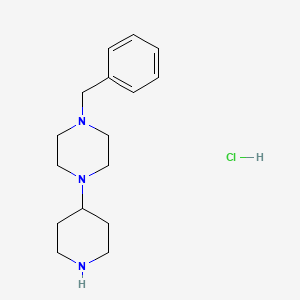
1-Benzyl-4-(piperidin-4-yl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(piperidin-4-yl)piperazine hydrochloride is a chemical compound with the molecular formula C16H25N3·HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(piperidin-4-yl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperazine with 4-piperidone under reductive amination conditions. The reaction typically uses sodium triacetoxyborohydride as the reducing agent and acetic acid as the catalyst. The reaction is carried out in dichloromethane at room temperature for several hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reductive amination techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4-(piperidin-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: N-oxides of 1-Benzyl-4-(piperidin-4-yl)piperazine.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(piperidin-4-yl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of receptor-ligand interactions due to its ability to bind to certain biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(piperidin-4-yl)piperazine hydrochloride involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various physiological effects. This interaction is crucial for its potential therapeutic applications in treating neurological conditions .
Comparación Con Compuestos Similares
1-Benzylpiperazine: Shares the benzyl group but lacks the additional piperidine ring.
4-(4-Fluorobenzyl)piperidine: Contains a fluorobenzyl group instead of a benzyl group.
1-Methyl-4-(piperidin-4-yl)piperazine: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness: 1-Benzyl-4-(piperidin-4-yl)piperazine hydrochloride is unique due to its dual piperazine and piperidine rings, which confer distinct chemical and biological properties. This structural feature allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C16H26ClN3 |
|---|---|
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
1-benzyl-4-piperidin-4-ylpiperazine;hydrochloride |
InChI |
InChI=1S/C16H25N3.ClH/c1-2-4-15(5-3-1)14-18-10-12-19(13-11-18)16-6-8-17-9-7-16;/h1-5,16-17H,6-14H2;1H |
Clave InChI |
OPGRUAPHFQSRTK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1N2CCN(CC2)CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


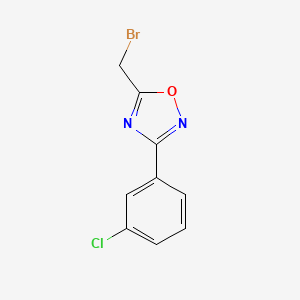





![6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B11720127.png)

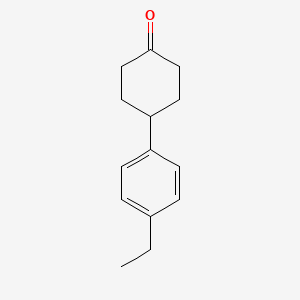
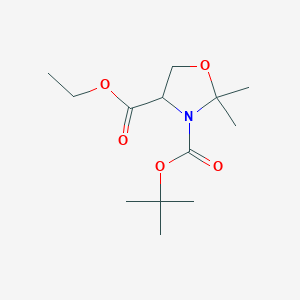
![{6-Oxaspiro[4.5]decan-9-yl}hydrazine hydrochloride](/img/structure/B11720140.png)
![3-Bromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B11720141.png)
